Dasatinib carbaldehyde

説明

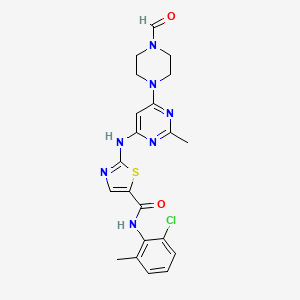

Structure

3D Structure

特性

分子式 |

C21H22ClN7O2S |

|---|---|

分子量 |

472.0 g/mol |

IUPAC名 |

N-(2-chloro-6-methylphenyl)-2-[[6-(4-formylpiperazin-1-yl)-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C21H22ClN7O2S/c1-13-4-3-5-15(22)19(13)27-20(31)16-11-23-21(32-16)26-17-10-18(25-14(2)24-17)29-8-6-28(12-30)7-9-29/h3-5,10-12H,6-9H2,1-2H3,(H,27,31)(H,23,24,25,26) |

InChIキー |

BKDGDNUWAYNWBA-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C=O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dasatinib Carbaldehyde: Structure, Properties, and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dasatinib carbaldehyde, a key chemical entity in the development of novel therapeutics based on targeted protein degradation. This document details its chemical structure, physicochemical properties, and its role as a potent warhead in the design of Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).

Chemical Structure and Properties

This compound, systematically named N-(2-chloro-6-methylphenyl)-2-((6-(4-formylpiperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, is a derivative of the well-known tyrosine kinase inhibitor, Dasatinib. The key structural feature is the presence of a carbaldehyde group on the piperazine (B1678402) ring, which serves as a reactive handle for conjugation to linker molecules in the synthesis of PROTACs and SNIPERs.

Chemical Structure:

Physicochemical Properties of this compound

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that some of these properties are predicted and should be confirmed experimentally.

| Property | Value | Source |

| IUPAC Name | N-(2-chloro-6-methylphenyl)-2-((6-(4-formylpiperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | [1] |

| Synonyms | BMS-354825 carbaldehyde, PROTAC ABL binding moiety 4 | [1] |

| CAS Number | 2112837-79-1 | [1] |

| Molecular Formula | C21H22ClN7O2S | [1] |

| Molecular Weight | 471.96 g/mol | [1] |

| Exact Mass | 471.1244 | [1] |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [1] |

| Relative Density (Predicted) | 1.484 g/cm³ | [2] |

| Elemental Analysis | C, 53.44%; H, 4.70%; Cl, 7.51%; N, 20.77%; O, 6.78%; S, 6.79% | [1] |

Synthesis of this compound

Proposed Synthetic Route:

A potential synthetic strategy would involve the synthesis of the core Dasatinib structure, followed by a formylation step. A key intermediate would be N-(2-chloro-6-methylphenyl)-2-((6-(piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. This intermediate could then be formylated to yield this compound.

Key Reaction Steps:

-

Synthesis of the thiazole (B1198619) carboxamide core: This can be achieved through the reaction of 2-aminothiazole-5-carboxylic acid with 2-chloro-6-methylaniline.[3][4][5]

-

Coupling with the pyrimidine (B1678525) moiety: The thiazole intermediate is then coupled with a di-substituted pyrimidine, such as 4,6-dichloro-2-methylpyrimidine.

-

Introduction of the piperazine ring: The remaining chloro-substituent on the pyrimidine ring is displaced by piperazine.

-

Formylation of the piperazine ring: The secondary amine of the piperazine ring is then formylated to introduce the carbaldehyde group. This can be achieved using a variety of formylating agents, such as formic acid or a Vilsmeier-Haack reagent.

Biological Activity and Mechanism of Action

This compound serves as the "warhead" component of heterobifunctional molecules known as PROTACs and SNIPERs.[6][7] These molecules are designed to induce the degradation of specific target proteins within the cell.

In the context of cancer therapy, this compound is utilized to target the oncogenic BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML).[7][8] The Dasatinib moiety of the PROTAC/SNIPER binds with high affinity to the ATP-binding site of the ABL kinase domain of BCR-ABL.[8]

The other end of the PROTAC/SNIPER molecule is conjugated to a ligand that recruits an E3 ubiquitin ligase. In the case of SNIPERs developed by Shibata et al., a derivative of LCL161 is used to recruit Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1 and XIAP, which function as E3 ligases.[8][9]

The formation of a ternary complex between BCR-ABL, the SNIPER molecule, and the E3 ligase leads to the ubiquitination of BCR-ABL. This polyubiquitin (B1169507) chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade the BCR-ABL protein.[10][11]

Signaling Pathway

The degradation of the BCR-ABL protein by a this compound-containing SNIPER effectively shuts down the downstream signaling pathways that are constitutively activated by this oncogenic kinase. This includes the inhibition of phosphorylation of key signaling proteins such as STAT5 and CrkL, which are crucial for the proliferation and survival of CML cells.[8][10]

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | Ligands for PROTAC | TargetMol [targetmol.com]

- 3. CN103524449A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Google Patents [patents.google.com]

- 4. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]

- 5. 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | CAS#:2112837-79-1 | Chemsrc [chemsrc.com]

- 7. Targeting BCR-ABL Protein Degradation: Conjugation of ABL Kinase Inhibitors and IAP Ligands for CML Therapy [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Dasatinib Carbaldehyde from Dasatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). During drug development and manufacturing, it is crucial to identify, synthesize, and characterize potential impurities and metabolites to ensure the safety and efficacy of the final drug product. One such potential impurity or metabolite is Dasatinib carbaldehyde, which can be formed by the oxidation of the primary alcohol of the 2-hydroxyethyl group on the piperazine (B1678402) ring of Dasatinib.

This technical guide provides a detailed, proposed methodology for the synthesis of this compound from Dasatinib. As no specific literature for this direct conversion is readily available, this guide outlines a robust synthetic route based on well-established, mild, and selective oxidation methods compatible with the complex, multifunctional nature of the Dasatinib molecule. The primary method detailed is the Swern oxidation, known for its high chemoselectivity and tolerance of sensitive functional groups.[1][2][3]

Proposed Synthetic Pathway: Oxidation of Dasatinib

The core transformation is the selective oxidation of the primary alcohol in Dasatinib to an aldehyde. The reaction must be performed under mild conditions to avoid side reactions with the numerous other functional groups present in the molecule, such as the secondary and tertiary amines, the amide linkage, and the aromatic systems.

Reaction Scheme:

(Note: A placeholder is used for the this compound structure image. The reaction involves the conversion of the terminal -CH₂OH group to a -CHO group.)

Methodology Selection

Given the sensitive nature of Dasatinib, a highly selective and mild oxidation method is paramount.

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C), followed by the addition of a hindered organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[4] It is renowned for its ability to oxidize primary alcohols to aldehydes with minimal side reactions and without over-oxidation to carboxylic acids.[2] Its broad functional group compatibility makes it an ideal candidate for this synthesis.[1]

-

Alternative Methods:

-

Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent that operates under neutral, room-temperature conditions, offering high selectivity and a simple workup.[5][6][7]

-

TEMPO-catalyzed Oxidation: Using a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical with a co-oxidant, this method is highly selective for primary alcohols.[8][9][10]

-

The Swern oxidation is selected for the detailed protocol due to its extensive validation in complex molecule synthesis and its high reliability.

Experimental Protocol: Swern Oxidation

This protocol provides a detailed procedure for the synthesis of this compound on a laboratory scale.

1. Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| Dasatinib | C₂₂H₂₆ClN₇O₂S | 488.00 | 1.0 | 1.0 | 488 mg |

| Oxalyl Chloride | (COCl)₂ | 126.93 | 2.2 | 2.2 | 154 µL |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 4.4 | 4.4 | 312 µL |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 5.0 | 5.0 | 697 µL |

| Dichloromethane (B109758) (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | - | 30 mL |

| Saturated aq. NH₄Cl | NH₄Cl | - | - | - | 20 mL |

| Saturated aq. NaHCO₃ | NaHCO₃ | - | - | - | 20 mL |

| Brine | NaCl | - | - | - | 20 mL |

| Anhydrous Sodium Sulfate (B86663) | Na₂SO₄ | 142.04 | - | - | As needed |

2. Step-by-Step Procedure

a) Reaction Setup:

-

Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.

-

Place the flask in a dry ice/acetone bath.

-

Add anhydrous dichloromethane (20 mL) to the flask and cool to -78 °C with stirring.

b) DMSO Activation:

-

In the cooled DCM, add dimethyl sulfoxide (4.4 equiv, 312 µL).

-

Slowly add oxalyl chloride (2.2 equiv, 154 µL) dropwise over 10 minutes, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO, CO₂) will be observed.

-

Stir the resulting colorless solution for 15 minutes at -78 °C.

c) Addition of Dasatinib:

-

Dissolve Dasatinib (1.0 equiv, 488 mg) in anhydrous DCM (10 mL).

-

Add the Dasatinib solution dropwise to the activated DMSO mixture over 20 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture for 1 hour at -78 °C.

d) Aldehyde Formation:

-

Slowly add triethylamine (5.0 equiv, 697 µL) dropwise to the reaction mixture. A thick white precipitate (triethylammonium chloride) will form.

-

Continue stirring at -78 °C for 15 minutes.

-

Remove the cooling bath and allow the reaction to warm to room temperature over approximately 45-60 minutes.

e) Work-up and Extraction:

-

Quench the reaction by adding 20 mL of water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 20 mL of saturated aqueous NH₄Cl, 20 mL of saturated aqueous NaHCO₃, and 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

f) Purification:

-

Purify the crude residue by flash column chromatography on silica (B1680970) gel, using a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with 1% triethylamine) to isolate the pure this compound.

-

Combine the pure fractions and evaporate the solvent to yield the final product as a solid.

3. Characterization The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the presence of the aldehyde proton (~9-10 ppm) and the disappearance of the alcohol methylene (B1212753) protons.

-

Mass Spectrometry (MS): To verify the molecular weight of the product (C₂₂H₂₄ClN₇O₂S, MW: 486.00).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Data Summary

| Parameter | Value/Description |

| Reactant | Dasatinib |

| Product | This compound |

| Oxidizing System | DMSO, Oxalyl Chloride, Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | ~2.5 hours |

| Work-up | Aqueous wash and extraction |

| Purification | Flash Column Chromatography |

| Expected Yield | 60-80% |

| Expected Purity | >95% (after chromatography) |

Visualizations

Chemical Reaction Pathway

Caption: Signaling pathway of the Swern oxidation of Dasatinib.

Experimental Workflow

Caption: Step-by-step workflow for this compound synthesis.

Safety Precautions

-

Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

The Swern oxidation reaction produces carbon monoxide (CO) and carbon dioxide (CO₂) gas, as well as foul-smelling dimethyl sulfide (B99878) (DMS). The entire procedure must be performed in a fume hood.

-

The reaction is highly exothermic during the addition of oxalyl chloride and must be strictly controlled at low temperatures to prevent runaway reactions.

-

Used glassware should be rinsed with a bleach solution to oxidize the residual dimethyl sulfide, mitigating its unpleasant odor.[1]

Conclusion

This guide presents a comprehensive and technically detailed protocol for the synthesis of this compound from Dasatinib using the Swern oxidation. This method is proposed based on its proven mildness and high chemoselectivity, which are essential for reactions involving complex pharmaceutical molecules. The provided experimental details, data tables, and workflow diagrams offer a clear and actionable plan for researchers and drug development professionals to produce this important related compound for analytical, metabolic, or impurity profiling studies.

References

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 3. Swern Oxidation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 8. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Role of Dasatinib Carbaldehyde in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dasatinib (B193332) carbaldehyde has emerged as a critical chemical tool in the field of targeted protein degradation, a revolutionary strategy in drug discovery. This technical guide provides an in-depth overview of its application in research, focusing on its role as a potent warhead for the development of Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These bifunctional molecules are designed to selectively eliminate the oncogenic BCR-ABL fusion protein, a key driver in certain types of leukemia.

Core Concept: From Inhibition to Degradation

Dasatinib is a well-established tyrosine kinase inhibitor (TKI) that targets multiple kinases, including BCR-ABL and the Src family kinases.[1][2] By binding to the ATP-binding site of these kinases, Dasatinib effectively blocks their downstream signaling pathways, which are crucial for cancer cell proliferation and survival.[1]

Dasatinib carbaldehyde is a derivative of Dasatinib, featuring a reactive aldehyde group. This functional group serves as a chemical handle, allowing for its conjugation to a linker molecule connected to an E3 ubiquitin ligase or IAP ligand.[2][3] This transforms the molecule from a simple inhibitor into a potent degrader. Instead of merely blocking the target protein's function, the resulting PROTAC or SNIPER hijacks the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the complete removal of the target protein.

Mechanism of Action: Hijacking the Cellular Machinery

The primary use of this compound in research is as the "warhead" component of PROTACs and SNIPERs designed to target BCR-ABL for degradation.[2][3]

PROTAC-Mediated Degradation

A Dasatinib-based PROTAC consists of three key components:

-

Dasatinib moiety: Binds specifically to the BCR-ABL kinase domain.

-

E3 Ligase Ligand: Recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

-

Linker: A chemical tether that connects the Dasatinib moiety to the E3 ligase ligand.

The PROTAC molecule facilitates the formation of a ternary complex between the BCR-ABL protein and the recruited E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the proteasome.

SNIPER-Mediated Degradation

SNIPERs operate on a similar principle but utilize ligands for Inhibitor of Apoptosis Proteins (IAPs) instead of E3 ligases like CRBN or VHL.

-

Dasatinib moiety: Binds to the BCR-ABL kinase.

-

IAP Ligand: Recruits an IAP, such as cIAP1 or XIAP.

-

Linker: Connects the two active moieties.

This complex formation leads to the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.

Quantitative Data on Dasatinib-Based Degraders

The efficacy of Dasatinib-based PROTACs and SNIPERs is typically quantified by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) for cell viability. The following tables summarize key quantitative data for representative Dasatinib-based degraders.

| Degrader Name | E3 Ligase/IAP Ligand | Target Protein | Cell Line | DC50 (nM) | IC50 (nM) | Reference |

| PROTACs | ||||||

| DAS-6-2-2-6-CRBN | Cereblon (CRBN) | BCR-ABL | K562 | ~25 | 4.4 | [4] |

| SIAIS178 | Von Hippel-Lindau (VHL) | BCR-ABL | K562 | 8.5 | 24.0 | [5] |

| SNIPERs | ||||||

| SNIPER(ABL)-39 | LCL161 derivative (IAP) | BCR-ABL | K562 | ~10 | ~10 | [6] |

Experimental Protocols

Representative Synthesis of this compound

Disclaimer: The following is a representative protocol and may require optimization.

-

Step 1: Synthesis of Dasatinib: Dasatinib can be synthesized following established literature procedures, for example, through the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with a suitably functionalized pyrimidine (B1678525) derivative.

-

Step 2: Oxidation of the Hydroxyl Group:

-

Dissolve Dasatinib in a suitable anhydrous solvent (e.g., dichloromethane).

-

Add a mild oxidizing agent, such as Dess-Martin periodinane (DMP) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine), at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with an appropriate reagent (e.g., sodium thiosulfate (B1220275) for DMP oxidation).

-

Perform an aqueous workup to remove inorganic byproducts.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

-

General Protocol for the Synthesis of a this compound-Based PROTAC/SNIPER

The aldehyde functionality of this compound allows for various conjugation strategies. One common method is reductive amination to connect to a linker containing a primary amine.

-

Step 1: Linker Synthesis: Synthesize a linker molecule with a primary amine at one end and a functional group for attachment to the E3 ligase/IAP ligand at the other end.

-

Step 2: Reductive Amination:

-

Dissolve this compound and the amine-functionalized linker in a suitable solvent (e.g., dichloroethane or methanol).

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), to the mixture.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting Dasatinib-linker conjugate by chromatography.

-

-

Step 3: Conjugation to E3 Ligase/IAP Ligand:

-

The purified Dasatinib-linker conjugate, now bearing a reactive group at the other end of the linker, is reacted with the E3 ligase or IAP ligand. The specific reaction will depend on the functional groups involved (e.g., amide bond formation, click chemistry).

-

Purify the final PROTAC or SNIPER molecule using high-performance liquid chromatography (HPLC).

-

Characterize the final product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Visualizing the Pathways and Workflows

Signaling Pathway of BCR-ABL and its Inhibition/Degradation

Caption: BCR-ABL signaling pathway and points of intervention.

Experimental Workflow for PROTAC/SNIPER Synthesis

Caption: General workflow for Dasatinib-based degrader synthesis.

Logical Relationship of PROTAC/SNIPER Action

Caption: Logical flow of targeted protein degradation.

Conclusion

This compound serves as a powerful and versatile tool for researchers in the development of novel therapeutics based on targeted protein degradation. Its high affinity for the BCR-ABL kinase makes it an excellent warhead for constructing potent and selective PROTAC and SNIPER degraders. The ability to induce the physical elimination of oncogenic proteins, rather than simply inhibiting them, offers a promising strategy to overcome drug resistance and improve therapeutic outcomes in cancer treatment. Further research into optimizing linker chemistry and exploring new E3 ligase and IAP ligands will continue to expand the utility of this compound in the ever-evolving landscape of drug discovery.

References

- 1. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 2. This compound | CAS#:2112837-79-1 | Chemsrc [chemsrc.com]

- 3. This compound | Ligands for PROTAC | TargetMol [targetmol.com]

- 4. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Dasatinib Carbaldehyde and its Interaction with ABL Kinase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332) is a potent, orally active, small-molecule inhibitor of multiple tyrosine kinases, most notably the BCR-ABL kinase, which is a key driver in chronic myeloid leukemia (CML), and the Src family of kinases.[1][2][3] Its derivative, Dasatinib carbaldehyde, has gained prominence as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs).[4][5][6][7] In this application, this compound serves as the binding moiety that specifically targets the ABL kinase, tethering it to an E3 ubiquitin ligase to induce its degradation.[4][5] While direct quantitative data on the binding affinity of this compound to ABL kinase is not extensively available in the public domain, the well-documented high affinity of its parent compound, Dasatinib, provides a strong basis for its efficacy in this role. This technical guide will delve into the binding characteristics of Dasatinib with the ABL kinase, present relevant experimental protocols for assessing such interactions, and illustrate the associated signaling pathways.

Quantitative Analysis of Dasatinib Binding to ABL Kinase

The inhibitory potency of Dasatinib against ABL kinase has been extensively characterized. The following table summarizes key quantitative metrics from various studies, providing a comparative overview of its binding affinity.

| Parameter | Value | Kinase Target | Cell Line/System | Reference |

| IC50 | <1.0 nM | Bcr-Abl | K562 cells | [2] |

| IC50 | 0.6 nM | Abl | Not specified | [1] |

| IC50 | 3.0 nM | Bcr-Abl | Not specified | [3] |

| IC50 | 14 nM | Abl | In vitro kinase assay | [8] |

| IC50 | <0.45 nM | Abl | Not specified | [9] |

| Ki | 30 pM | Bcr-Abl | Not specified | [2] |

IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Ki: The inhibition constant, indicating the intrinsic binding affinity of the inhibitor to the kinase.

Experimental Protocols for Determining ABL Kinase Inhibition

The determination of a compound's binding affinity to ABL kinase typically involves in vitro kinase assays and cell-based assays. Below are generalized protocols based on established methodologies.[8][10]

In Vitro ABL Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ABL kinase.

Materials:

-

Recombinant full-length c-ABL kinase

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP (Adenosine triphosphate)

-

Specific ABL substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation)

-

Test inhibitor (e.g., Dasatinib) at various concentrations

-

Detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a reporter molecule)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in the kinase buffer.

-

In a microplate, add the ABL kinase, the substrate peptide, and the test inhibitor at different concentrations.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagent that specifically binds to the phosphorylated substrate.

-

Measure the signal using a microplate reader. The signal intensity is inversely proportional to the kinase inhibition.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based BCR-ABL Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cells that are dependent on BCR-ABL activity, such as the K562 cell line.[2][11]

Materials:

-

K562 human chronic myelogenous leukemia cells

-

Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)

-

Test inhibitor (e.g., Dasatinib) at various concentrations

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed K562 cells into a 96-well microplate at a specific density.

-

Allow the cells to attach and grow for 24 hours.

-

Add serial dilutions of the test inhibitor to the wells.

-

Incubate the cells with the inhibitor for a defined period (e.g., 72 hours).

-

Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader. The signal is proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to untreated control cells.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the biological context of ABL kinase inhibition, the following diagrams are provided.

Caption: Workflow for an in vitro ABL kinase inhibition assay.

References

- 1. jk-sci.com [jk-sci.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligands for Target Protein for PROTAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 5. This compound | Ligands for PROTAC | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. adooq.com [adooq.com]

- 8. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Frontiers | The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach [frontiersin.org]

The Role of Dasatinib Carbaldehyde in SNIPER Technology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of dasatinib (B193332) carbaldehyde in Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) technology. SNIPERs represent a novel class of therapeutic agents that induce targeted protein degradation. This document details the core technology, quantitative data, experimental protocols, and the underlying signaling pathways.

Introduction to SNIPER Technology

Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) technology is a targeted protein degradation strategy that utilizes chimeric molecules to eliminate specific proteins of interest (POIs) from cells.[1] These bifunctional molecules consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, specifically the inhibitor of apoptosis protein (IAP) family. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The general mechanism of SNIPERs involves the formation of a ternary complex between the SNIPER molecule, the target protein, and an IAP E3 ligase (such as cIAP1 or XIAP). This complex facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Dasatinib Carbaldehyde: The Targeting Moiety

Dasatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, a key driver in chronic myeloid leukemia (CML). In the context of SNIPER technology, a modified form of dasatinib, This compound , serves as the "warhead" or targeting ligand for the BCR-ABL oncoprotein.

This compound is chemically known as N-(2-chloro-6-methylphenyl)-2-((6-(4-formylpiperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. The critical feature of this molecule is the carbaldehyde group (-CHO), which provides a reactive handle for conjugation to a linker molecule. This linker, in turn, is attached to an IAP ligand, completing the SNIPER construct.

Chemical Structure of this compound:

-

CAS Number: 2112837-79-1

-

Molecular Formula: C₂₁H₂₂ClN₇O₂S

-

Molecular Weight: 471.96 g/mol

Quantitative Data: Efficacy of Dasatinib-Based SNIPERs

The efficacy of SNIPERs is typically quantified by their DC₅₀ (concentration for 50% degradation) and IC₅₀ (concentration for 50% inhibition of cell growth) values. Below is a summary of reported data for various SNIPER(ABL) compounds, including those utilizing dasatinib as the targeting ligand.

| Compound | ABL Inhibitor | IAP Ligand | Linker | DC₅₀ (BCR-ABL) | IC₅₀ (K562 cells) | Reference |

| SNIPER(ABL)-039 | Dasatinib | LCL161 derivative | PEG | 10 nM | ~10 nM | [2][3][4] |

| SNIPER(ABL)-019 | Dasatinib | MV-1 | Not Specified | 0.3 µM | Not Reported | [5] |

| SNIPER(ABL)-058 | Imatinib | LCL161 derivative | Not Specified | 10 µM | Not Reported | |

| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | Not Specified | 5 µM | Not Reported | |

| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | Not Specified | 0.3 µM | Not Reported | |

| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | Not Specified | 10 µM | Not Reported | [5] |

| SNIPER(ABL)-047 | HG-7-85-01 | MV-1 | Not Specified | 2 µM | Not Reported | [5] |

| SNIPER(ABL)-013 | GNF5 | Bestatin | Not Specified | 20 µM | Not Reported | [5] |

| SNIPER(ABL)-015 | GNF5 | MV-1 | Not Specified | 5 µM | Not Reported | [5] |

| SNIPER(ABL)-050 | Imatinib | MV-1 | Not Specified | Not Reported | Not Reported | [5] |

Signaling Pathways and Mechanism of Action

Dasatinib-based SNIPERs primarily target the BCR-ABL signaling pathway, which is constitutively active in CML and drives cell proliferation and survival. By inducing the degradation of the BCR-ABL fusion protein, these SNIPERs effectively shut down downstream signaling cascades.

Caption: Mechanism of Action of a Dasatinib-Based SNIPER.

The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, including the phosphorylation of STAT5 and CrkL, ultimately resulting in the suppression of CML cell proliferation.

Caption: BCR-ABL Signaling Pathway and Inhibition by Dasatinib SNIPER.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of dasatinib-based SNIPERs.

Synthesis of Dasatinib-Based SNIPERs

A general synthetic scheme for dasatinib-based SNIPERs involves three main steps: synthesis of the this compound warhead, synthesis of the IAP ligand-linker moiety, and finally, the conjugation of these two components.

A. Synthesis of this compound (Illustrative)

A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature. However, it can be conceptually derived from the synthesis of dasatinib. The synthesis would likely involve the preparation of a piperazine (B1678402) intermediate containing a protected aldehyde or a precursor that can be converted to an aldehyde in the final steps.

B. Conjugation of this compound to an IAP Ligand-Linker

The conjugation of the this compound to an amine-functionalized IAP ligand-linker can be achieved through reductive amination.

-

Dissolve this compound and the amine-containing IAP ligand-linker in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and purify the final SNIPER product using column chromatography or preparative high-performance liquid chromatography (HPLC).

Caption: General Synthesis Workflow for Dasatinib-Based SNIPERs.

Western Blot Analysis of Protein Degradation

This protocol is for assessing the degradation of a target protein (e.g., BCR-ABL) in cultured cells following treatment with a SNIPER molecule.

-

Cell Culture and Treatment:

-

Plate cells (e.g., K562 human CML cells) at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the SNIPER compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

-

Sample Preparation:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ABL) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

-

Caption: Experimental Workflow for Western Blot Analysis.

In Vivo Ubiquitination Assay

This assay is used to confirm that the SNIPER-mediated protein degradation occurs via the ubiquitin-proteasome system.

-

Cell Transfection and Treatment:

-

Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein (e.g., HA-tagged BCR-ABL) and His-tagged ubiquitin.

-

After 24 hours, treat the cells with the SNIPER compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.

-

-

Cell Lysis under Denaturing Conditions:

-

Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) and heat to dissociate protein-protein interactions.

-

Dilute the lysate with a non-denaturing buffer containing Triton X-100.

-

-

Pull-down of Ubiquitinated Proteins:

-

Incubate the cell lysate with Ni-NTA agarose (B213101) beads to pull down the His-tagged ubiquitinated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in sample buffer.

-

Analyze the eluates by western blotting using an antibody against the target protein (e.g., anti-HA) to detect the polyubiquitinated forms, which will appear as a high-molecular-weight smear.

-

Conclusion

This compound plays a pivotal role in the design and function of SNIPERs aimed at degrading the oncoprotein BCR-ABL. By serving as a high-affinity targeting ligand, it enables the recruitment of the cellular degradation machinery to a specific pathogenic protein. The modular nature of SNIPER technology, allowing for the combination of different targeting ligands, linkers, and IAP ligands, offers a versatile platform for the development of novel therapeutics for cancer and other diseases driven by aberrant protein expression. The experimental protocols and data presented in this guide provide a framework for the evaluation and optimization of such targeted protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SNIPER | TargetMol [targetmol.com]

Dasatinib carbaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Dasatinib (B193332) carbaldehyde, a key chemical entity in targeted protein degradation research. It details its physicochemical properties, mechanism of action, and provides conceptual experimental workflows and signaling pathway diagrams to support further research and development.

Physicochemical Properties of Dasatinib Carbaldehyde

This compound serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its quantitative data are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 2112837-79-1 | [1][2][3][4][5] |

| Molecular Weight | 471.96 g/mol | [1][2][3][4][5] |

| Molecular Formula | C21H22ClN7O2S | [3][4][6] |

Experimental Workflow: Synthesis of a Dasatinib-Based PROTAC

The following diagram outlines a generalized experimental workflow for the synthesis and characterization of a PROTAC utilizing this compound as the target-binding moiety. This process involves the chemical ligation of the Dasatinib moiety to a linker and subsequently to an E3 ligase ligand, followed by purification and characterization steps.

Mechanism of Action: Dasatinib Signaling Pathway Inhibition

Dasatinib is a potent inhibitor of multiple tyrosine kinases, playing a critical role in blocking aberrant downstream signaling pathways that drive cancer cell proliferation and survival. The diagram below illustrates the key signaling cascades targeted by Dasatinib. Dasatinib primarily targets the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML), as well as SRC family kinases.[2][4] Inhibition of these kinases disrupts major signaling pathways including the RAS/MAPK, PI3K/AKT, and STAT pathways, ultimately leading to reduced cell proliferation and induction of apoptosis in cancer cells.[7]

Mechanism of Action: PROTAC-Mediated Protein Degradation

This compound is a key component in the design of PROTACs that target specific kinases for degradation. The general mechanism of action for a Dasatinib-based PROTAC is depicted below. The PROTAC molecule forms a ternary complex with the target protein (e.g., BCR-ABL) and an E3 ubiquitin ligase.[8] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[8][9] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[9]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. portlandpress.com [portlandpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of Dasatinib Carbaldehyde

This technical guide provides a comprehensive overview of the available solubility and stability data for this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields. This document includes quantitative data presented in structured tables, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction

This compound is a derivative of Dasatinib, a potent tyrosine kinase inhibitor. It is a key component in the development of Proteolysis Targeting Chimeras (PROTACs). As a warhead that binds to the target protein, its physicochemical properties, such as solubility and stability, are critical for the successful design and efficacy of PROTACs. Understanding these characteristics is paramount for formulating experimental conditions and ensuring the reliability of research outcomes.

Solubility Data

The solubility of a compound is a crucial parameter for its biological activity and formulation development. The following table summarizes the known solubility of this compound.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 33.33 | 70.62 | Laboratory Analysis | Requires sonication for dissolution. It is important to use freshly opened DMSO as it is hygroscopic.[1] |

Stability Data

The stability of this compound under various storage conditions is essential for maintaining its chemical integrity and activity. The following tables provide a summary of its stability.

Solid State Stability

| Storage Condition | Duration | Notes |

| 0 - 4 °C (short term) | Days to weeks | Store in a dry and dark environment. |

| -20 °C (long term) | Months to years | Store in a dry and dark environment. |

| Shipping | A few weeks | Stable during ordinary shipping times. |

Solution Stability (in DMSO)

| Storage Condition | Duration | Notes |

| -20 °C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |

| -80 °C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental results. The following are standard protocols for determining the solubility and stability of a compound like this compound.

Protocol 1: Kinetic Solubility Assessment via UV-Vis Spectroscopy

This method provides a rapid determination of a compound's solubility in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well UV-transparent microplate

-

Microplate reader with UV-Vis capabilities

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Serial Dilution: In the 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Dilution: Transfer a small, fixed volume of each DMSO solution to another 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 2 hours) to allow for precipitation.

-

Absorbance Measurement: Measure the absorbance of each well at the maximum absorbance wavelength (λmax) of this compound.

-

Data Analysis: The kinetic solubility is the highest concentration at which the absorbance reading remains in a linear relationship with concentration, before a significant increase in absorbance due to light scattering from precipitated compound is observed.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is designed to evaluate the stability of this compound in solution over time.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

-

Appropriate buffer (e.g., phosphate (B84403) buffer)

-

HPLC system with a UV detector

-

C18 HPLC column

Procedure:

-

Solution Preparation: Prepare a solution of this compound in the solvent of interest (e.g., DMSO, PBS) at a known concentration.

-

Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram. The peak area of the parent compound is recorded.

-

Incubation: Store the solution under the desired conditions (e.g., specific temperature, light exposure).

-

Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system and record the chromatogram.

-

Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. The percentage of the remaining compound is calculated to determine its stability over time. The appearance of new peaks can indicate degradation products.

Signaling Pathways and Mechanisms of Action

This compound is a crucial component of PROTACs designed to target specific proteins for degradation. The following diagrams illustrate the mechanism of action.

Dasatinib's Mode of Action as a Kinase Inhibitor

Dasatinib functions by inhibiting tyrosine kinases, such as BCR-ABL and Src family kinases, which are often hyperactive in certain cancers.[2][3] By blocking the ATP binding site of these kinases, Dasatinib prevents the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that promote cell proliferation and survival.[3]

PROTAC Mechanism of Action with this compound

In the context of a PROTAC, this compound serves as the "warhead" that binds to the target protein (e.g., a kinase). The PROTAC molecule also contains a linker and a ligand for an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Experimental Workflow for Assessing PROTAC Efficacy

The following diagram outlines a typical workflow for evaluating the effectiveness of a this compound-based PROTAC.

References

In-Depth Technical Guide: Discovery and Development of Dasatinib Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dasatinib (B193332), a potent tyrosine kinase inhibitor, has been a cornerstone in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Recent advancements in targeted protein degradation have led to the development of novel therapeutic modalities, including proteolysis-targeting chimeras (PROTACs). Within this innovative landscape, Dasatinib carbaldehyde has emerged as a critical synthetic intermediate. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and its application in the development of SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) aimed at the degradation of the oncogenic BCR-ABL protein. This document details the experimental protocols, quantitative data, and the underlying signaling pathways, offering a core resource for researchers in oncology and drug development.

Introduction: The Emergence of this compound

Dasatinib is a multi-targeted kinase inhibitor that effectively targets the BCR-ABL fusion protein, the hallmark of CML.[1][2] While highly effective, the development of resistance remains a clinical challenge.[2] The advent of PROTAC technology offers a novel strategy to overcome resistance by inducing the degradation of target proteins rather than merely inhibiting their enzymatic activity.

This compound is not a therapeutic agent in itself but a crucial derivative of Dasatinib designed for the synthesis of PROTACs. Specifically, it serves as the warhead that binds to the ABL kinase domain of the BCR-ABL protein. The carbaldehyde functional group provides a reactive handle for conjugation to a linker and an E3 ligase-recruiting ligand, forming a heterobifunctional PROTAC molecule. These molecules, termed SNIPER(ABL), are designed to bring the BCR-ABL protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

The development of Dasatinib-based SNIPERs, facilitated by the synthesis of this compound, represents a significant step forward in the quest for more durable and effective treatments for CML.

Synthesis and Characterization

The synthesis of this compound involves the selective oxidation of the primary alcohol of the hydroxyethyl (B10761427) group on the piperazine (B1678402) ring of Dasatinib. While the precise, step-by-step protocol for this specific transformation is not extensively detailed in publicly available literature, the general principles of oxidizing primary alcohols to aldehydes are well-established in organic chemistry.

A plausible synthetic route would involve the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for such a transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions.

Characterization:

Following synthesis, the structure and purity of this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence of the aldehyde proton and the disappearance of the alcohol proton signal, along with the expected shifts in adjacent carbon signals.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would verify the molecular weight of the compound, confirming the successful conversion.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the synthesized this compound.

Quantitative Data Analysis

The primary utility of this compound lies in its incorporation into SNIPER(ABL) molecules. The biological activity of these final constructs is paramount. The key quantitative metric for evaluating the efficacy of these protein degraders is the DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein.

Data from the seminal work by Shibata et al. in Cancer Science (2017) provides a quantitative comparison of various SNIPER(ABL) constructs.

| Compound | ABL Inhibitor Moiety | IAP Ligand Moiety | Linker | BCR-ABL DC50 (K562 cells) |

| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative | PEGx3 | Potent Degradation |

| SNIPER(ABL)-2 | Imatinib | Bestatin | Alkyl | 100 µM |

| SNIPER(ABL)-49 | Imatinib | Bestatin | PEG | Comparable to SNIPER(ABL)-2 |

Data synthesized from Shibata N, et al. Cancer Sci. 2017 Aug;108(8):1657-1666.[3]

As the data indicates, the choice of the ABL inhibitor, IAP ligand, and the linker length are all critical determinants of the final PROTAC's degradation efficiency. SNIPER(ABL)-39, which incorporates a Dasatinib moiety, demonstrated potent degradation of the BCR-ABL protein.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the evaluation of Dasatinib-based SNIPERs.

Cell Culture

-

Cell Lines: K562 (human chronic myeloid leukemia) and other relevant leukemia cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for BCR-ABL Degradation

This protocol is essential for quantifying the degradation of the target protein.

-

Cell Treatment: Seed K562 cells in 6-well plates and treat with varying concentrations of the SNIPER(ABL) compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, 24 hours).

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA (bicinchoninic acid) protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for BCR-ABL (e.g., anti-c-Abl antibody) overnight at 4°C.

-

Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

As a loading control, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control.

-

Cell Viability Assay (WST-8 Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed K562 cells in a 96-well plate at a density of approximately 5 x 103 to 1 x 104 cells per well.

-

Compound Treatment: Treat the cells with a serial dilution of the SNIPER(ABL) compound for a specified period (e.g., 48 or 72 hours).

-

WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathways and Mechanisms of Action

The mechanism of action of Dasatinib-based SNIPERs involves the hijacking of the ubiquitin-proteasome system to induce the degradation of the BCR-ABL protein.

Dasatinib's Native Signaling Pathway Inhibition

Dasatinib itself is a potent inhibitor of multiple tyrosine kinases, primarily BCR-ABL and SRC family kinases.[1] It binds to the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways that drive CML.

Dasatinib inhibits BCR-ABL kinase activity.

SNIPER(ABL) Mechanism of Action: Targeted Protein Degradation

The SNIPER(ABL) molecule, synthesized using this compound, introduces a new mechanism of action. By forming a ternary complex between BCR-ABL and an E3 ubiquitin ligase (in this case, IAP), it triggers the ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome.

SNIPER(ABL) induces BCR-ABL degradation.

Experimental Workflow for SNIPER(ABL) Development

The development and evaluation of Dasatinib-based SNIPERs follow a logical workflow, from synthesis to in vitro characterization.

Workflow for SNIPER(ABL) development.

Conclusion and Future Directions

This compound serves as a pivotal intermediate in the creation of a new class of targeted protein degraders for chronic myeloid leukemia. The development of SNIPER(ABL) molecules demonstrates the potential of the PROTAC approach to overcome the limitations of traditional kinase inhibitors. By inducing the degradation of the oncogenic driver protein BCR-ABL, these novel compounds offer the promise of more profound and durable responses in CML patients.

Future research in this area will likely focus on:

-

Optimization of the linker and E3 ligase ligand: Further refinement of the SNIPER(ABL) structure could lead to enhanced degradation efficiency and improved pharmacokinetic properties.

-

Overcoming resistance: Investigating the efficacy of Dasatinib-based SNIPERs against various Dasatinib-resistant BCR-ABL mutations.

-

In vivo studies: Translating the promising in vitro results into preclinical and eventually clinical studies to evaluate the safety and efficacy of this therapeutic strategy in living organisms.

The continued exploration of this compound and its derivatives in the context of targeted protein degradation holds significant promise for the future of CML therapy.

References

- 1. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Dasatinib Carbaldehyde as a Warhead for PROTAC Development

Executive Summary

Proteolysis-Targeting Chimera (PROTAC) technology represents a paradigm shift in therapeutics, moving from occupancy-based inhibition to event-driven pharmacology that induces the degradation of target proteins.[1] This is achieved by co-opting the cell's native ubiquitin-proteasome system (UPS).[2] A PROTAC is a heterobifunctional molecule composed of a warhead that binds a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] The formation of a key ternary complex (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]

Dasatinib, a potent, multi-targeted tyrosine kinase inhibitor approved for chronic myeloid leukemia (CML), presents a compelling starting point for PROTAC design due to its high affinity for a range of clinically relevant oncogenic kinases.[5][6] The use of Dasatinib carbaldehyde, a derivative of the parent drug, serves as a versatile chemical handle for conjugation to linker-E3 ligase moieties, enabling the development of potent degraders targeting multiple signaling pathways implicated in cancer.[7][8][9] This guide provides a comprehensive technical overview of the design, synthesis, and evaluation of Dasatinib-based PROTACs, complete with detailed experimental protocols and quantitative data.

The PROTAC Mechanism of Action

PROTACs operate catalytically to eliminate target proteins. The process begins with the PROTAC molecule entering the cell and forming two initial binary complexes: one with the target Protein of Interest (POI) and another with an E3 ubiquitin ligase.[10] These binary complexes then assemble into a crucial POI-PROTAC-E3 ligase ternary complex.[11] This proximity enables the E3 ligase to transfer ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a molecular flag, recognized by the 26S proteasome, which then unfolds and degrades the tagged protein.[1] The PROTAC molecule is subsequently released and can participate in further degradation cycles.[4]

Caption: The Catalytic Cycle of a PROTAC.

Dasatinib as a PROTAC Warhead

Dasatinib is an inhibitor of multiple tyrosine kinases, making it a "promiscuous" warhead capable of targeting several oncogenic drivers simultaneously.[3][12] This promiscuity can be leveraged to create PROTACs that degrade a spectrum of disease-relevant proteins.

Key Protein Targets of Dasatinib:

-

BCR-ABL: The hallmark fusion protein of CML.[6]

-

SRC Family Kinases (SFKs): Including SRC, LCK, FYN, and YES, which are involved in cell growth, migration, and survival.[13]

-

c-KIT: A receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors (GIST).

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Key regulators of angiogenesis and cell proliferation.

-

Ephrin Receptors (e.g., EPHA2): Involved in cell migration and cancer metastasis.

-

Tec Kinases: Including BTK and TEC, which are crucial in B-cell signaling.[12]

Featured Signaling Pathways

Dasatinib-based PROTACs can simultaneously disrupt multiple oncogenic signaling cascades. Below are diagrams for key pathways targeted by this warhead.

Caption: BCR-ABL Signaling Cascade.

Caption: General SRC Family Kinase (SFK) Signaling.

PROTAC Synthesis and Development

The synthesis of a Dasatinib-based PROTAC involves the functionalization of Dasatinib, often through its piperazine (B1678402) or hydroxyl group, to attach a chemical linker.[14][15] this compound provides a reactive aldehyde group that can be used for conjugation, for example, to form an amine linkage with an appropriate linker-E3 ligase ligand moiety.[7]

General Synthesis Workflow

The modular synthesis allows for the rapid generation of a library of PROTACs by varying the linker length and composition, as well as the E3 ligase ligand (e.g., recruiting Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[16]

Caption: Modular Synthesis Workflow for Dasatinib PROTACs.

Example Synthesis Protocol: Dasatinib-CRBN PROTAC

This protocol is a generalized representation based on synthetic routes for conjugating Dasatinib to a Cereblon (CRBN) ligand like pomalidomide (B1683931) via a PEG linker.[14][15]

-

Preparation of Dasatinib Intermediate:

-

Dissolve Dasatinib in a suitable solvent such as N,N-Dimethylformamide (DMF).

-

Add a Boc-protected amino-PEG-carboxylic acid linker in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Stir the reaction at room temperature for 12-24 hours until completion, monitored by TLC or LC-MS.

-

Purify the Boc-protected Dasatinib-linker conjugate by column chromatography.

-

Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to yield the amine-functionalized Dasatinib-linker.

-

-

Conjugation to E3 Ligase Ligand:

-

In a separate flask, dissolve a pomalidomide derivative with a carboxylic acid handle (e.g., 4-carboxy-pomalidomide) in DMF.

-

Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Add the amine-functionalized Dasatinib-linker intermediate to the reaction mixture.

-

Stir at room temperature for 12-24 hours.

-

-

Purification and Characterization:

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC product using preparative reverse-phase HPLC.

-

Characterize the final compound by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its identity and purity.

-

Biophysical Characterization of Ternary Complex Formation

The efficacy of a PROTAC is critically dependent on its ability to form a stable and productive ternary complex.[11] Biophysical assays are essential to quantify the binding affinities of the PROTAC to its individual partners and to measure the stability and cooperativity of the ternary complex.[17]

Key Biophysical Assays

-

Surface Plasmon Resonance (SPR): Provides real-time kinetic data (kₐ, kₔ) and affinity data (K₋) for both binary and ternary interactions. It is a powerful tool for measuring cooperativity.[2][18]

-

Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters (ΔH, ΔS, K₋) of binding events, providing a complete thermodynamic profile of complex formation.[2]

-

Fluorescence Polarization (FP): A solution-based method to determine binding affinities, often used in higher-throughput screening formats.

Detailed Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol describes a common method to assess ternary complex formation and cooperativity.[17][18][19]

-

System Preparation:

-

Use an SPR instrument (e.g., Biacore).

-

Prepare running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4).[17]

-

Select a suitable sensor chip (e.g., Series S Sensor Chip SA for biotinylated protein capture).

-

-

Ligand Immobilization:

-

Activate the sensor chip surface according to the manufacturer's protocol.

-

Immobilize a biotinylated E3 ligase complex (e.g., VHL complex) onto the streptavidin-coated chip surface to a low response unit (RU) level (e.g., ~100 RU) to minimize mass transport effects.[17]

-

A reference flow cell should be prepared (e.g., activated and blocked) to subtract non-specific binding.

-

-

Binary Interaction Analysis (PROTAC <> E3 Ligase):

-

Prepare a dilution series of the Dasatinib PROTAC in running buffer (e.g., 0.1 nM to 100 nM).

-

Inject the PROTAC solutions over the immobilized E3 ligase surface at a constant flow rate (e.g., 30 µL/min).

-

Record the association and dissociation phases.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary K₋, kₐ (on-rate), and kₔ (off-rate).

-

-

Ternary Complex Analysis (E3 Ligase <> PROTAC <> POI):

-

Prepare a dilution series of the Dasatinib PROTAC as in the binary experiment.

-

To each PROTAC dilution, add a constant, near-saturating concentration of the target protein (e.g., purified BCR-ABL kinase domain). The concentration of the target protein should be well above its binary K₋ for the PROTAC.

-

Inject these pre-mixed solutions over the immobilized E3 ligase surface.

-

Record the sensorgrams and fit the data to determine the apparent ternary K₋, kₐ, and kₔ.

-

-

Data Analysis and Cooperativity:

-

Calculate the cooperativity factor (alpha, α) using the formula: α = K₋(binary) / K₋(ternary) .

-

An α > 1 indicates positive cooperativity, where the binding of one partner enhances the binding of the other. An α < 1 indicates negative cooperativity.

-

Quantitative Binding Data for Dasatinib-Based PROTACs

| Compound | Target(s) | E3 Ligase | Binary K₋ (nM) | Assay Type | Reference |

| Dasatinib | LCK | - | 0.09 | Comp. Bind | [13] |

| Dasatinib | ABL1 | - | 0.022 | Comp. Bind | [13] |

| Dasatinib | SRC | - | 0.19 | Comp. Bind | [13] |

| SJ11646 (PROTAC) | LCK | CRBN | 0.14 | Comp. Bind | [13] |

| SJ11646 (PROTAC) | ABL1 | CRBN | 0.054 | Comp. Bind | [13] |

| SJ11646 (PROTAC) | SRC | CRBN | 0.17 | Comp. Bind | [13] |

Cellular Evaluation of Protein Degradation

The ultimate goal of a PROTAC is to effectively degrade the target protein within a cellular context. Cellular assays are used to quantify degradation potency (DC₅₀), maximal degradation (Dₘₐₓ), and downstream effects on cell viability.[20]

Detailed Protocol: Western Blot for Protein Degradation

This protocol provides a standard method to visualize and quantify changes in protein levels following PROTAC treatment.[21][22]

-

Cell Culture and Treatment:

-

Plate a relevant cell line (e.g., K562 cells for BCR-ABL) in 6-well plates at a density of 5 x 10⁵ cells per well.[22]

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with a serial dilution of the Dasatinib PROTAC (e.g., 1 nM to 5000 nM). Include a vehicle control (e.g., 0.1% DMSO) and a negative control (e.g., Dasatinib alone or an inactive epimer of the E3 ligase ligand).

-

Incubate for a desired time period (e.g., 6, 12, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and scrape the cells.[21]

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting and Detection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BCR-ABL, anti-LCK) overnight at 4°C. Also probe for a loading control (e.g., anti-GAPDH, anti-Actin).

-

Wash the membrane 3 times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using software like ImageJ.

-

Normalize the target protein band intensity to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).[20]

-

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to measure the effect of protein degradation on cell viability.[1][23]

-

Cell Plating:

-

Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of the Dasatinib PROTAC and control compounds.

-

Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent by mixing the buffer and lyophilized substrate.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the background luminescence from medium-only wells.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the log of the compound concentration and fit to a dose-response curve to determine the GI₅₀ or IC₅₀ value.

-

Quantitative Cellular Activity of Dasatinib-Based PROTACs

| Compound | Target(s) | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | GI₅₀ / IC₅₀ (nM) | Reference |

| DMP11 | BCR-ABL | K562 | ND | ND | 0.261 | [14][15] |

| Azo-PROTAC-4C | BCR-ABL | K562 | ND | ND | 68.0 | [14][15] |

| DDa-1 | BTK | TMD8 | 90 | ND | 1200 | [24] |

| Phe-PEG1-Dasa | BCR-ABL | K562 | 160 | >90% | 0.25 | [25] |

| Leu-PEG1-Dasa | BCR-ABL | K562 | 210 | >90% | 0.45 | [25] |

| Lys-PEG1-Dasa | BCR-ABL | K562 | 460 | >90% | 0.79 | [25] |

ND: Not Determined in the cited source.

In Vivo Evaluation

Successful in vitro degradation must translate to in vivo efficacy. This requires evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of the PROTAC in animal models.[4][26][27][28]

Detailed Protocol: Mouse Xenograft Efficacy Study

This protocol outlines a general procedure for assessing the anti-tumor activity of a Dasatinib PROTAC in a subcutaneous xenograft model.[29][30][31][32]

-

Animal Model and Tumor Implantation:

-

Use immunocompromised mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.

-

Harvest cancer cells (e.g., K562) during their exponential growth phase.

-

Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.